Neramexane - 219810-59-0

Neramexane

Catalog Number: EVT-413040
CAS Number: 219810-59-0
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neramexane is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.
Overview

Neramexane is a synthetic compound classified as a neuroprotective agent primarily acting as an N-methyl-D-aspartate receptor antagonist. It is chemically known as 1-amino-1,3,3,5,5-pentamethylcyclohexane and has been investigated for various therapeutic applications, including the treatment of Alzheimer's disease, tinnitus, and pain management. The compound has garnered interest due to its unique pharmacological profile and potential benefits in neurodegenerative conditions.

Source and Classification

Neramexane is derived from cyclohexanone and belongs to a class of compounds known as NMDA receptor antagonists. These compounds are characterized by their ability to inhibit the activity of the N-methyl-D-aspartate receptor, which plays a critical role in synaptic plasticity and memory function. Neramexane is often compared to other NMDA antagonists such as memantine and ketamine, although its specific receptor interactions may offer distinct therapeutic advantages.

Synthesis Analysis

Methods

The synthesis of neramexane involves several multi-step processes, typically starting from cyclohexanone. Key synthetic routes include:

  1. Formation of 1,3,3,5,5-pentamethylcyclohexanone: This is achieved through a series of alkylation reactions involving cyclohexanone.
  2. Reductive Amination: The ketone is converted to the corresponding amine using reductive amination techniques. This step often requires strong bases and reducing agents under controlled temperatures to ensure high yield and purity .

Technical Details

Industrial production methods are optimized for efficiency and typically employ continuous flow reactors to maintain consistent quality. The synthesis can achieve yields of at least 60% by weight while minimizing waste through streamlined processes that eliminate complex purification steps such as distillation or chromatography .

Molecular Structure Analysis

Structure

Neramexane has a complex molecular structure characterized by several methyl groups attached to a cyclohexane ring. The molecular formula for neramexane is C12H27NC_{12}H_{27}N, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Data

  • Molecular Weight: Approximately 199.35 g/mol
  • Canonical SMILES: CC1(CC(CC(C1)(C)N)(C)C)C

This structure contributes to its pharmacological properties and interaction with neural receptors.

Chemical Reactions Analysis

Neramexane can undergo various chemical reactions:

  1. Oxidation: This reaction can yield derivatives such as ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  2. Reduction: Reducing agents such as lithium aluminum hydride can convert neramexane into alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides under basic or acidic conditions.

These reactions highlight the versatility of neramexane in synthetic organic chemistry.

Mechanism of Action

Neramexane functions primarily through antagonism at the N-methyl-D-aspartate receptor, which modulates excitatory neurotransmission in the central nervous system. By inhibiting this receptor, neramexane may help prevent excitotoxicity—a process that can lead to neuronal damage in conditions such as Alzheimer's disease.

Additionally, neramexane exhibits activity at nicotinic acetylcholine receptors, which may further contribute to its neuroprotective effects by enhancing cholinergic signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on the form (e.g., mesylate salt).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to its reactive functional groups.
  • Reactivity: Exhibits typical reactivity of amines, including potential for electrophilic substitution and formation of salts with acids.

Relevant data indicates that neramexane mesylate (a derivative) has distinct crystallization properties that affect its solubility and bioavailability .

Applications

Neramexane has been explored for various scientific uses:

  • Neuroprotection: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its NMDA receptor antagonism.
  • Tinnitus Treatment: Being researched for alleviating symptoms associated with tinnitus.
  • Pain Management: Its analgesic properties may offer therapeutic benefits in managing chronic pain conditions.
  • Addiction Therapy: Potential applications in treating drug addiction by modulating neurotransmitter systems involved in reward pathways.
Introduction to Neramexane

Historical Development and Chemical Classification

Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with the chemical formula C₁₁H₂₃N and a molecular weight of 169.31 g/mol. It belongs to the class of organic compounds known as cyclohexylamines, characterized by a cyclohexane ring attached to an amine group [1] [4]. Developed as a successor to memantine, neramexane emerged from systematic efforts to design neuroprotective agents with improved voltage-dependent blocking kinetics and reduced psychotomimetic side effects. Its development trajectory began in the late 1990s, with preclinical studies confirming its potential across multiple central nervous system (CNS) disorders [1] [5].

Clinical development progressed through Phase II/III trials for indications including tinnitus, Alzheimer's disease (AD), and drug addiction [1] [5]. Notably, a randomized, double-blind trial (NCT00405886) demonstrated significant improvement in tinnitus symptoms at doses ≥50 mg/day over 16 weeks [1]. Despite promising early results, recent Phase II/III trials for AD and addiction yielded disappointing outcomes, slowing its therapeutic adoption [5].

Structural Analogues and Relation to Memantine

Neramexane shares structural and mechanistic similarities with memantine (1-amino-3,5-dimethyladamantane), another NMDA receptor antagonist approved for AD. Both feature a rigid hydrocarbon backbone—memantine with an adamantane cage and neramexane with a pentamethylcyclohexane ring—that facilitates voltage-dependent, uncompetitive channel blocking [1] [6]. Key structural differences include:

  • Reduced steric bulk: Neramexane lacks the bridgehead carbons of memantine’s adamantane scaffold, resulting in altered receptor-binding kinetics [6].
  • Amine positioning: The primary amine in neramexane is attached to a tertiary carbon, influencing its pKa and membrane permeability [4].

  • Structure-Activity Relationship (SAR) Insights:

  • Modifications to the cyclohexylamine core impact NMDA affinity and neuroprotective efficacy. Benzohomoadamantane-based analogues (e.g., compound IIc) exhibit enhanced potency in blocking NMDA receptors [6].
  • Conjugation with nootropics (e.g., modafinil, piracetam) or peptides (e.g., glycyl-glycine) improves solubility and neuroprotection against copper-induced Aβ toxicity and glutamate excitotoxicity [2] [8].

Table 1: Structural and Functional Comparison of Neramexane Analogues

CompoundCore ScaffoldKey ModificationsNMDA IC₅₀ (μM)Primary Enhancements
NeramexaneCyclohexylaminePentamethyl substitution~1–10*Balanced affinity/kinetics
MemantineAdamantane3,5-Dimethyl substitution~0.5–2*Approved for AD
IIcBenzohomoadamantaneAromatic ring fusion~0.8*Improved CREB signaling in vivo
H-4-F-Phe-memantineMemantine-peptide4-Fluorophenylalanine conjugateN/ASuperior Aβ toxicity resistance

*Approximate values from patch-clamp electrophysiology [1] [6] [8].

Pharmacological Profile and Target Indications

Mechanism of Action

Neramexane primarily acts as an uncompetitive antagonist at the NMDA receptor, binding preferentially to the open-channel state to inhibit excessive calcium influx without disrupting physiological neurotransmission [1] [4]. Its low-to-moderate affinity and rapid blocking/unblocking kinetics minimize neuropsychiatric side effects—a key advantage over high-affinity NMDA blockers like ketamine [1]. Additionally, neramexane antagonizes α9α10 nicotinic acetylcholine receptors (nAChRs) at micromolar concentrations, broadening its therapeutic scope to auditory pathologies like tinnitus [1] [5].

Neuroprotective and Multitarget Effects

Preclinical studies reveal neramexane’s efficacy across diverse in vitro and in vivo models:

  • Copper-induced Aβ toxicity: Neramexane-glycine conjugates (e.g., dimethylglycine-memantine) enhance cell viability in APPswe neuronal lines [2] [8].
  • Glutamate excitotoxicity: Attenuates neuronal death in SH-SY5Y cells via NMDA receptor blockade [2].
  • Oxidative stress and hypoxia: Stabilizes mitochondrial membrane potential in cortical neurons [8].
  • Neuroinflammation: Suppresses pro-inflammatory cytokine release (TNF-α, IL-6) in activated microglia [8].

Clinical Target Indications

Despite setbacks in AD trials, neramexane remains under investigation for:

  • Tinnitus: Phase III trials (NCT00739635) confirmed symptom reduction at 50–75 mg/day [1] [5].
  • Chronic pain: Inhibits central sensitization in human surrogate models of neurogenic hyperalgesia [1] [4].
  • Drug addiction: Modulates ethanol dependence and reinforcement pathways in rodents [4] [5].

Table 2: Key Pharmacological Targets and Indications of Neramexane

Pharmacological TargetAffinity/ActivityTherapeutic IndicationDevelopment Status
NMDA receptor (GluN1/GluN2 subunits)Uncompetitive antagonistAlzheimer’s diseasePhase II/III (discontinued)
α9α10 nAChRAntagonistTinnitus, hearing lossPhase III completed
Dopamine/opioid pathwaysIndirect modulationDrug addictionPreclinical/Phase II
Microglial activationCytokine suppressionNeuroinflammationPreclinical

Challenges in Target Validation

The mixed clinical outcomes highlight challenges in translating mechanistic insights to therapeutics. For tinnitus, variable patient stratification obscured efficacy in Phase III cohorts [1]. In AD, the complexity of disease pathophysiology—particularly the unclear role of NMDA hyperactivity in sporadic cases—limits target validation [5] [7]. Future directions include developing biomarker-stratified trials and multitarget prodrugs (e.g., neramexane-picamilon conjugates) to enhance efficacy [2] [8].

Properties

CAS Number

219810-59-0

Product Name

Neramexane

IUPAC Name

1,3,3,5,5-pentamethylcyclohexan-1-amine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-9(2)6-10(3,4)8-11(5,12)7-9/h6-8,12H2,1-5H3

InChI Key

OGZQTTHDGQBLBT-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)N)(C)C)C

Synonyms

1-amino-1,3,3,5,5-pentamethylcyclohexane hydrochloride
MRZ 2 579
MRZ 2-579
MRZ 2579
MRZ-2579
neramexane

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.